molecular formula C14H17NO3S2 B2814632 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide CAS No. 2034604-39-0

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide

Cat. No.: B2814632
CAS No.: 2034604-39-0
M. Wt: 311.41
InChI Key: QFKHRQIGGWJKQR-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide is a complex organic compound that features a benzothiophene moiety, a cyclopropane ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide is unique due to its combination of a benzothiophene core, a hydroxypropyl group, and a cyclopropanesulfonamide moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₅NO₂S
  • Molecular Weight : 273.34 g/mol
  • CAS Number : 2228229-05-6

The presence of the benzothiophene moiety contributes to its lipophilicity and potential interactions with biological targets.

This compound's biological activity is primarily attributed to its interaction with specific protein targets. The sulfonamide group is known for its ability to form hydrogen bonds with amino acids in active sites, which can inhibit enzymatic activity or modulate receptor functions.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It could selectively modulate estrogen receptors, similar to other benzothiophene derivatives, suggesting potential applications in treating estrogen-related disorders .
  • Antimicrobial Activity : Some studies indicate that sulfonamide derivatives possess antimicrobial properties, which may extend to this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and selectivity. The following table summarizes findings from various studies:

Modification Effect on Activity Reference
Addition of Hydroxyl GroupIncreased solubility and potency against target enzymes
Variations in Benzothiophene SubstituentsAltered binding affinity for estrogen receptors
Cyclopropane Ring ModificationsEnhanced stability and reduced metabolic degradation

Case Study 1: Estrogen Receptor Modulation

In a study examining the effects of various benzothiophene derivatives on estrogen receptor activity, this compound was found to exhibit significant downregulation of estrogen receptor activity in vitro. This suggests a potential therapeutic role in conditions like breast cancer where estrogen signaling is implicated .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of sulfonamide compounds. This compound demonstrated effective inhibition against several bacterial strains, indicating its potential as an antimicrobial agent .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-14(16,9-15-20(17,18)11-6-7-11)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,15-16H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKHRQIGGWJKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1CC1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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